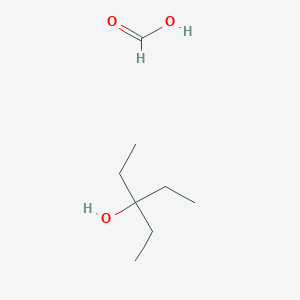![molecular formula C9H8N2OS2 B14684541 [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate CAS No. 36817-02-4](/img/structure/B14684541.png)
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate is an organic compound that contains both sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate typically involves the reaction of 2-mercaptobenzamide with methyl thiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiocyanates or other functionalized products.
科学的研究の応用
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include the modulation of signaling cascades, alteration of gene expression, or disruption of cellular processes.
類似化合物との比較
[(2-Carbamoylphenyl)sulfanyl]methyl thiocyanate can be compared with other sulfur-containing compounds, such as:
Thiourea: Similar in containing sulfur and nitrogen but differs in its reactivity and applications.
Thiocarbamates: Share structural similarities but have distinct chemical properties and uses.
Sulfonamides: Contain sulfur and nitrogen but are primarily used as antibiotics.
特性
CAS番号 |
36817-02-4 |
|---|---|
分子式 |
C9H8N2OS2 |
分子量 |
224.3 g/mol |
IUPAC名 |
(2-carbamoylphenyl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C9H8N2OS2/c10-5-13-6-14-8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H2,11,12) |
InChIキー |
XEUIZGVGAXYFKK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)SCSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



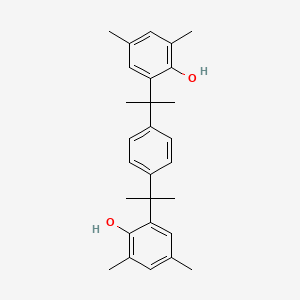
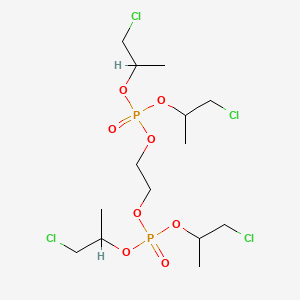
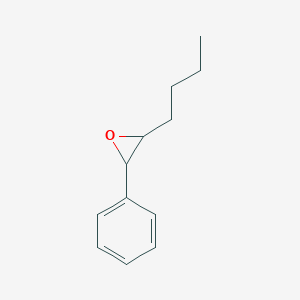


![N-[2-(2-Chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14684523.png)
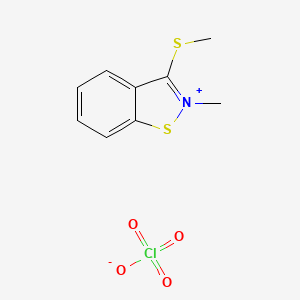
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)
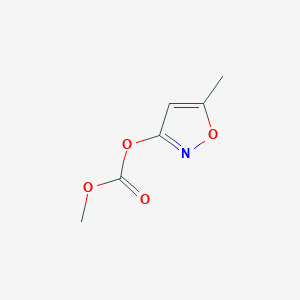
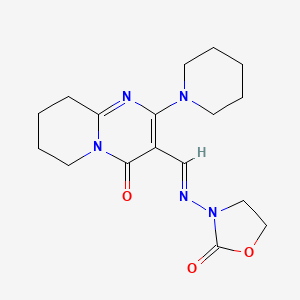
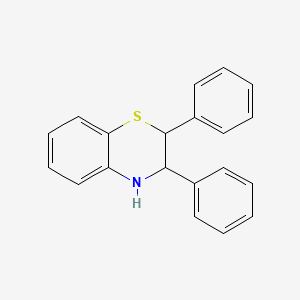
![Benzenesulfonylfluoride, 2-chloro-4-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B14684566.png)
